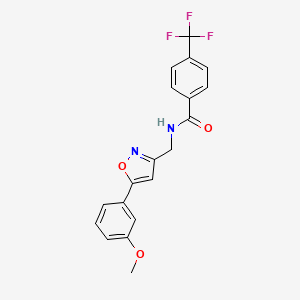
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H15F3N2O3 and its molecular weight is 376.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This compound features an isoxazole ring, which is recognized for its role in various pharmaceutical agents. The incorporation of trifluoromethyl groups often enhances the pharmacokinetic properties of compounds, making them more viable as therapeutic agents.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 5-(3-methoxyphenyl)isoxazole derivatives with trifluoromethylbenzoyl chloride. The resulting structure can be analyzed using various spectroscopic techniques like NMR and mass spectrometry to confirm the desired modifications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing isoxazole moieties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential effectiveness in targeting cancer cells.
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of key cellular pathways, including those related to cell cycle regulation and apoptosis. For instance, some studies suggest that isoxazole derivatives may induce apoptosis in cancer cells by activating caspase pathways or inhibiting anti-apoptotic proteins.
Case Studies
- Case Study on MCF7 Cell Line : A study evaluated a series of isoxazole derivatives, including this compound, demonstrating significant cytotoxicity with an IC50 value of 4.2 µM against MCF7 breast cancer cells. The study highlighted the compound's ability to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase.
- Case Study on A549 Cell Line : Another investigation focused on lung cancer cells (A549), where similar isoxazole derivatives exhibited an IC50 value of 26 µM. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation, suggesting a targeted approach for lung cancer therapy.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Early studies indicate that modifications such as trifluoromethyl groups enhance lipophilicity and metabolic stability, potentially leading to improved bioavailability.
Toxicological assessments are essential to ensure safety in clinical applications. Preliminary data suggest that while some derivatives exhibit cytotoxicity towards cancer cells, they may have a favorable safety profile in normal cell lines, indicating selective toxicity.
属性
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-26-16-4-2-3-13(9-16)17-10-15(24-27-17)11-23-18(25)12-5-7-14(8-6-12)19(20,21)22/h2-10H,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCQBKFKIBTDNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














